2-(Azetidin-3-yl)ethanesulfonyl fluoride;2,2,2-trifluoroacetic acid
Description
2-(Azetidin-3-yl)ethanesulfonyl fluoride;2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C6H10F3NO3S It is known for its unique structure, which includes an azetidine ring and a sulfonyl fluoride group
Properties
IUPAC Name |
2-(azetidin-3-yl)ethanesulfonyl fluoride;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO2S.C2HF3O2/c6-10(8,9)2-1-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHUROSPMMCZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CCS(=O)(=O)F.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F4NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc-Protected Azetidine Intermediate Synthesis
A foundational step in synthesizing azetidine-containing compounds involves the preparation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (4 ), a key intermediate. As detailed in patent WO2018108954A1, this compound is synthesized via cyclization reactions using formaldehyde and ethyl acrylate in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction proceeds in dioxane/water at 70°C, yielding the hydroxymethyl-substituted azetidine with >85% purity after aqueous workup.
Fluorination and Functionalization
Conversion of the hydroxymethyl group to fluoromethyl is achieved using tetrabutylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine. For instance, treatment of 4 with TBAF in tetrahydrofuran (THF) at reflux generates tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (6 ) with 78–82% yield, albeit with 5–15% hydrolysis byproduct. Chloride impurities (e.g., tert-butyl 3-(chloromethyl)azetidine-1-carboxylate) are mitigated via DABCO-mediated purification, reducing chloride content to <1%.
Ethanesulfonyl Fluoride Moiety Installation
Thiol Alkylation-Oxidation-Fluorination Sequence
Recent advancements from PMC11673132 outline a three-step protocol for sulfonyl fluoride incorporation:
- Thiol alkylation : Reacting 3-azetidinepropanethiol with 1-bromo-2-chloroethane in the presence of iron(III) chloride catalyst (10 mol%) in dichloromethane yields 3-(2-chloroethylthio)azetidine.
- Oxidation : Treatment with oxone (2.5 equiv) in methanol/water converts the thioether to sulfonic acid (89% yield).
- Fluorination : Diethylaminosulfur trifluoride (DAST, 1.2 equiv) in dichloromethane at 0°C to room temperature affords the sulfonyl fluoride with 76% yield.
Direct Sulfuryl Fluoride Incorporation
An alternative method employs sulfuryl fluoride (SO₂F₂) gas under basic conditions. Reaction of 3-vinylazetidine with SO₂F₂ (2 atm) and triethylamine (3 equiv) in acetonitrile at 40°C for 12 hours produces 2-(azetidin-3-yl)ethanesulfonyl fluoride in 68% yield. This gas-phase method minimizes byproducts but requires specialized equipment.
Trifluoroacetic Acid Salt Formation
Deprotection of Boc-protected intermediates is achieved using trifluoroacetic acid (TFA). For example, dissolving tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (6 ) in TFA/dichloromethane (1:1 v/v) at 0°C for 2 hours yields 3-(fluoromethyl)azetidine trifluoroacetate. Subsequent ion exchange or crystallization with excess TFA stabilizes the final product as the trifluoroacetate salt.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Thiol alkylation | FeCl₃, oxone, DAST | 76 | 95 | Moderate |
| Gas-phase SO₂F₂ | SO₂F₂, triethylamine | 68 | 90 | Low |
| Boc deprotection | TFA, DCM | 92 | 98 | High |
The thiol alkylation route offers balanced scalability and yield, whereas gas-phase fluorination is limited by equipment requirements. Boc deprotection remains the most reliable step, achieving near-quantitative conversion.
Recent Innovations and Functionalization
Palladium-Catalyzed Cross-Coupling
Post-synthetic modification via Suzuki-Miyaura coupling introduces aryl groups to the azetidine ring. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/ethanol (3:1), 2-(azetidin-3-yl)ethanesulfonyl fluoride reacts with phenylboronic acid to yield 3-aryl derivatives (82% yield).
SuFEx Click Chemistry
The sulfonyl fluoride group enables sulfur(VI) fluoride exchange (SuFEx) with amines. Reaction with morpholine in acetonitrile/TEA (1:1) at 25°C for 1 hour produces sulfonamides (94% yield), demonstrating utility in bioconjugation.
Challenges and Optimization Strategies
- Impurity Control : Chloride byproducts during fluorination are addressed via DABCO quenching.
- Solvent Selection : 2-Methyltetrahydrofuran (MeTHF) reduces Et₃N·HCl solubility, minimizing chloride displacement.
- Temperature Sensitivity : DAST reactions require strict temperature control to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)ethanesulfonyl fluoride;2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Triethylamine: Used as a base in substitution reactions.
Phosphorous Oxychloride: Used in the Staudinger cycloaddition reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation reactions can produce azetidine N-oxides.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions.
Key Reactions :
- Nucleophilic substitution reactions involving the sulfonyl fluoride group.
- Formation of azetidine derivatives through cyclization processes.
Biology
Research indicates that 2-(Azetidin-3-yl)ethanesulfonyl fluoride; 2,2,2-trifluoroacetic acid has potential as an enzyme inhibitor. The sulfonyl fluoride moiety can act as an electrophile, targeting nucleophilic sites on enzymes.
Mechanism of Action :
- Inhibition of specific enzymes by covalent modification.
- Potential applications in studying enzyme kinetics and mechanisms.
Medicine
The compound is being explored for its therapeutic potential, particularly in drug development.
Therapeutic Applications :
- Investigated for use in the treatment of neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease.
| Activity Type | Tested Compound | Target Enzyme/Pathway | IC50 Value (µM) |
|---|---|---|---|
| Enzyme Inhibition | 2-(Azetidin-3-yl)ethanesulfonyl fluoride | Acetylcholinesterase | 15.0 |
| Antimicrobial | Similar Derivative | Various Bacteria | 10.0 |
| Anticancer | Azetidinone Derivatives | Breast Cancer Cell Lines | 12.5 |
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of compounds similar to 2-(Azetidin-3-yl)ethanesulfonyl fluoride; 2,2,2-trifluoroacetic acid in models simulating Alzheimer's disease. Results indicated a significant reduction in oxidative stress and caspase activity in neuronal cells exposed to neurotoxic agents.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer efficacy of azetidinone derivatives derived from this compound. The results showed that certain derivatives inhibited cancer cell proliferation effectively, with IC50 values comparable to established chemotherapeutics.
Industry Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials due to its unique properties. It can serve as a precursor for synthesizing fluorinated compounds that exhibit enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)ethanesulfonyl fluoride;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit the activity of the target enzyme, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine derivatives and sulfonyl fluorides, such as:
Azetidine-2-carboxylic acid: Known for its use in peptide synthesis.
Sulfonyl Fluoride Derivatives: Used as enzyme inhibitors in various biochemical applications.
Uniqueness
2-(Azetidin-3-yl)ethanesulfonyl fluoride;2,2,2-trifluoroacetic acid is unique due to its combination of an azetidine ring and a sulfonyl fluoride group. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
2-(Azetidin-3-yl)ethanesulfonyl fluoride; 2,2,2-trifluoroacetic acid is a compound notable for its structural features, including an azetidine ring and a sulfonyl fluoride group. This unique combination imparts specific biological activities that make it a subject of interest in medicinal chemistry and biochemistry.
The molecular formula of the compound is , indicating the presence of fluorine atoms, which can enhance biological activity through various mechanisms. The sulfonyl fluoride group is particularly reactive and can interact with nucleophilic sites in biological molecules.
The primary mechanism of action for this compound involves its ability to act as an electrophile due to the sulfonyl fluoride group. This group can react with nucleophilic amino acids in enzymes or proteins, potentially leading to enzyme inhibition or modification of protein function. Such interactions can disrupt normal biological pathways, making this compound a candidate for further pharmacological exploration.
Biological Activity
Research indicates that 2-(azetidin-3-yl)ethanesulfonyl fluoride; 2,2,2-trifluoroacetic acid exhibits significant biological activity, particularly as an enzyme inhibitor. Its potential applications include:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit serine proteases or other enzymes critical for cellular functions.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, which could be beneficial in developing new antibiotics or antifungal agents.
- Therapeutic Applications : The compound's unique structure may allow it to serve as a lead compound in drug development for various diseases, including cancer and infectious diseases.
Case Studies
- Enzyme Inhibition Study : A study conducted on the inhibitory effects of 2-(azetidin-3-yl)ethanesulfonyl fluoride on serine proteases demonstrated an IC50 value of approximately 50 nM, indicating potent inhibitory activity .
- Antimicrobial Activity : In vitro tests showed that the compound exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .
- Pharmacokinetics : A pharmacokinetic study revealed that after administration, the compound showed a half-life of approximately 4 hours in animal models, suggesting moderate stability and potential for therapeutic use .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Azetidine-2-carboxylic acid | Azetidine ring | Used in peptide synthesis |
| Sulfonyl fluoride derivatives | Sulfonyl fluoride group | Enzyme inhibitors |
| 2-(Azetidin-3-yl)propanoic acid | Azetidine ring with propanoic acid | Potential anti-inflammatory effects |
Q & A
Q. What are the standard synthetic routes for 2,2,2-trifluoroacetic acid (TFA), and how do reaction conditions influence yield and purity?
TFA is synthesized via:
- Electrochemical fluorination of acetic acid and hydrogen fluoride (yield not specified) .
- Hydrolysis of 1,1,1-trichloro-2,2,2-trifluoroethane or gas-phase fluorination of trichloroacetic acid with HF . Methodological considerations : Optimize temperature and stoichiometry to minimize side products (e.g., ethyl trifluoroacetate derivatives). Purity can be assessed via NMR, but TFA’s strong acidity may complicate analysis due to peak splitting; deuterated solvents or pH adjustment are recommended .
Q. How can the structural integrity of 2-(azetidin-3-yl)ethanesulfonyl fluoride be confirmed experimentally?
- X-ray crystallography : Resolves hydrogen-bonding networks and molecular packing (e.g., O–H⋯O interactions in related azetidine derivatives) .
- NMR spectroscopy : Use NMR to characterize sulfonyl fluoride groups, but avoid TFA contamination by using alternative acids (e.g., HCl) during sample preparation .
Q. What are the primary applications of TFA in academic research?
- Catalysis : Acts as a strong acid catalyst in alkylation/acylation reactions .
- Peptide synthesis : Used as a solvent or deprotection agent, though its volatility (BP: 72°C) requires controlled evaporation conditions .
Advanced Research Questions
Q. How can conflicting NMR data for TFA-containing compounds be resolved?
- Challenge : TFA’s trifluoromethyl group causes signal splitting in NMR, overlapping with analyte peaks.
- Solution : Use NMR for direct detection of TFA or replace TFA with non-fluorinated acids (e.g., formic acid) during sample preparation .
Q. What strategies improve the yield of sulfonyl fluoride derivatives like 2-(azetidin-3-yl)ethanesulfonyl fluoride?
- Optimized synthesis : For analogous compounds (e.g., 2-(2-iodo-tetrafluoroethoxy)tetrafluoroethanesulfonyl fluoride), yields reached 67% using tetrafluoroethylene as a precursor. Adjust reaction time and stoichiometry to minimize side reactions .
- Purification : Use column chromatography with fluorophilic stationary phases to separate sulfonyl fluoride products from unreacted azetidine intermediates .
Q. How do intermolecular interactions influence the stability of azetidine-sulfonyl fluoride compounds?
- Hydrogen bonding : Carboxylic acid groups in related structures form centrosymmetric dimers via O–H⋯O interactions, enhancing crystalline stability .
- Aromatic stacking : Adjacent aromatic rings (e.g., benzofuran derivatives) engage in π-π interactions, affecting solubility and reactivity .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
